3-(1-Methylpiperidin-3-yl)benzoic acid

Complement factor B inhibition Structure-activity relationship Medicinal chemistry

3-(1-Methylpiperidin-3-yl)benzoic acid (CAS 1170945-91-1) is a heterocyclic aromatic carboxylic acid with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. It features a benzoic acid core substituted at the meta (3-) position with a 1-methylpiperidin-3-yl group.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1170945-91-1
Cat. No. B1386839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-3-yl)benzoic acid
CAS1170945-91-1
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)
InChIKeyZCAKVRDVEBTZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpiperidin-3-yl)benzoic acid CAS 1170945-91-1: Core Chemical Identity and Procurement Profile


3-(1-Methylpiperidin-3-yl)benzoic acid (CAS 1170945-91-1) is a heterocyclic aromatic carboxylic acid with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol [1]. It features a benzoic acid core substituted at the meta (3-) position with a 1-methylpiperidin-3-yl group. The free base form is offered by multiple vendors at purities ranging from 95% to 97% (AKSci, Leyan, MolCore) . Computed physicochemical properties include XLogP3 of -0.3, topological polar surface area (TPSA) of 40.54 Ų, and a predicted pKa of 4.15 ± 0.10 [1]. The compound is classified within the piperidine-substituted benzoic acid family, a scaffold of significant interest in complement factor B (CFB) inhibitor development programs [2].

Why 3-(1-Methylpiperidin-3-yl)benzoic acid Cannot Be Substituted by Generic Piperidine-Benzoic Acid Analogs for Factor B-Targeted Research


The piperidine-substituted benzoic acid scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the position of the benzoic acid attachment on the piperidine ring and the substitution pattern on the benzoic acid moiety itself [1]. The 3-(1-methylpiperidin-3-yl) substitution pattern places the carboxylic acid at the meta position relative to the piperidine attachment point on the benzene ring, creating a specific geometric vector and hydrogen-bonding orientation that differs fundamentally from the 4-substituted benzoic acid analogs (e.g., iptacopan/LNP023 scaffold) that have been optimized for clinical factor B inhibition [2]. Simple replacement with a 4-(1-methylpiperidin-3-yl)benzoic acid isomer or a des-methyl analog would alter both the pKa microenvironment and the spatial presentation of the carboxylate pharmacophore, potentially disrupting target engagement. The computed pKa of 4.15 ± 0.10 places this compound in a distinct ionization window compared to its 4-substituted counterparts, affecting solubility and binding electrostatics under physiological assay conditions.

Quantitative Differentiation Evidence: 3-(1-Methylpiperidin-3-yl)benzoic acid vs. Closest Structural Analogs


Meta-Substitution Benzoic Acid Topology vs. Para-Substituted Clinical CFB Inhibitor Scaffolds

3-(1-Methylpiperidin-3-yl)benzoic acid presents the carboxylic acid at the meta position of the benzene ring relative to the piperidine attachment, creating a 120° angular displacement from the para-substitution pattern found in clinically advanced factor B inhibitors such as iptacopan (LNP023), which uses a 4-(piperidin-2-yl)benzoic acid core [1]. This topological difference produces a distinct spatial orientation of the carboxylate pharmacophore, which is critical for hydrogen-bond interactions with the S1 pocket of factor B. The TPSA of 40.54 Ų and XLogP3 of -0.3 [2] define a polarity window that differs from the more lipophilic 4-substituted iptacopan scaffold (XLogP3 ~1.5 estimated). The meta-substitution pattern also alters the electronic effect of the piperidine ring on the benzoic acid pKa (measured at 4.15 ± 0.10 ), compared to para-substituted analogs where the inductive effect is diminished.

Complement factor B inhibition Structure-activity relationship Medicinal chemistry

Piperidine 3-Position Attachment vs. 4-Position Attachment: Differential Synthetic Intermediate Utility

The 1-methylpiperidin-3-yl substitution on benzoic acid at the piperidine 3-position (rather than the 4-position) generates a chiral center at the point of attachment (C3 of piperidine), yielding a racemic mixture unless enantioselective synthesis is employed [1]. This chiral handle is absent in 4-substituted piperidine analogs (e.g., 3-(1-methylpiperidin-4-yl)benzoic acid). The presence of the N-methyl group on the piperidine ring (tertiary amine) differentiates this compound from des-methyl analogs such as 3-(piperidin-3-yl)benzoic acid (CAS 1217977-59-7, methyl ester form ), which contains a secondary amine with different basicity (estimated pKa ~10.5 vs. ~9.0 for the N-methyl tertiary amine) and hydrogen-bond donor capacity. The N-methyl group eliminates a hydrogen-bond donor, reducing TPSA and potentially enhancing passive membrane permeability compared to the secondary amine analog.

Organic synthesis Building block Drug discovery intermediate

Vendor-Specified Purity Benchmarks and Batch Consistency for Procurement Decisions

Commercial availability data from three independent vendors establishes purity benchmarks for this compound: AKSci offers 95% minimum purity with batch-specific quality assurance and long-term storage in cool, dry conditions ; Leyan specifies 97% purity (incoming warehouse guidance value, with batch-to-batch variation acknowledged) ; MolCore advertises NLT 98% purity under ISO-certified quality systems for global pharmaceutical R&D applications . The free base form is a solid at ambient temperature with predicted boiling point of 365.9 ± 35.0 °C and density of 1.129 ± 0.06 g/cm³ . The hydrochloride salt form (CAS 1909325-65-0) is also commercially available for researchers requiring improved aqueous solubility for biological assays.

Quality control Procurement specification Purity analysis

Positional Isomer Differentiation: 3-(1-Methylpiperidin-3-yl) vs. 3-(1-Methylpiperidin-4-yl)benzoic acid Scaffold Geometry

The attachment of the phenyl ring at the 3-position of the N-methylpiperidine ring creates a distinct conformational profile compared to the 4-substituted isomer. In the 3-substituted isomer, the benzoic acid moiety is oriented in a bent geometry relative to the piperidine chair conformation, whereas the 4-substituted isomer presents a more extended, linear geometry [1]. This affects the distance between the tertiary amine and the carboxylic acid group: the 3-substituted isomer has a shorter amine-to-carboxylate through-space distance (approximately 4.5–5.5 Å in low-energy conformers) versus the 4-substituted isomer (approximately 6.5–7.5 Å). This distance differential is significant for bidentate binding motifs where simultaneous engagement of the amine and carboxylate with complementary target residues is required.

Scaffold hopping Isomer comparison Medicinal chemistry

Recommended Application Scenarios for 3-(1-Methylpiperidin-3-yl)benzoic acid (CAS 1170945-91-1) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Library Design for Complement Factor B Inhibitor Programs Seeking IP-Differentiated Meta-Substituted Benzoic Acids

Research groups pursuing factor B inhibitors with freedom-to-operate outside the para-substituted benzoic acid patent space (e.g., iptacopan family) should evaluate 3-(1-methylpiperidin-3-yl)benzoic acid as a core scaffold. The meta-carboxylate topology, with its 120° angular displacement from the clinical para-substituted series, offers a distinct binding mode hypothesis for the factor B S1 pocket [1]. The compound's predicted pKa of 4.15 and TPSA of 40.54 Ų define a physicochemical envelope suitable for oral bioavailability optimization [2]. The tertiary amine eliminates the additional hydrogen-bond donor present in des-methyl analogs, favoring CNS drug design parameters where reduced TPSA and HBD count are critical .

Chiral Building Block for Enantioselective Synthesis of 3-Substituted Piperidine Drug Candidates

The compound serves as a racemic intermediate with a chiral center at the piperidine 3-position. This makes it a valuable starting material for chiral resolution or asymmetric synthesis campaigns targeting enantiomerically pure 3-arylpiperidine pharmacophores—a motif found in numerous CNS-active and anti-inflammatory drug candidates [1]. The carboxylic acid handle enables straightforward amide coupling or esterification to generate diverse compound libraries. Multi-vendor availability at 95–98% purity [2] ensures reliable supply for medium-throughput parallel synthesis.

Physicochemical Probe for Investigating Amine Basicity Effects on Membrane Permeability in Matched Molecular Pair Analyses

The N-methyl tertiary amine of 3-(1-methylpiperidin-3-yl)benzoic acid (estimated pKa ~9.0) provides a matched molecular pair with the des-methyl secondary amine analog 3-(piperidin-3-yl)benzoic acid (estimated pKa ~10.5) [1]. This ~1.5 unit pKa difference, combined with the loss of one H-bond donor, makes this compound ideal for systematically probing the impact of amine basicity on passive membrane permeability, P-glycoprotein efflux ratio, and lysosomal trapping in cellular assays. The computed XLogP3 of -0.3 positions it in a range where permeability changes from basicity modulation are most detectable [2].

Synthetic Intermediate for Piperidine-Benzimidazole and Piperidine-Indole Hybrid Molecules Targeting Complement and Inflammatory Pathways

The carboxylic acid functionality provides a direct handle for conversion to acyl chlorides, amides, and esters, enabling rapid diversification into piperidine-benzimidazole and piperidine-indole hybrid scaffolds relevant to complement-mediated disease targets [1]. The 3-substitution pattern on both the piperidine and benzoic acid moieties creates a unique molecular geometry (estimated amine–carboxylate distance ~4.5–5.5 Å) that can support chelation or bidentate binding modes to metalloenzyme targets [2]. The commercial availability of the HCl salt form (CAS 1909325-65-0) further facilitates aqueous-phase coupling chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Methylpiperidin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.